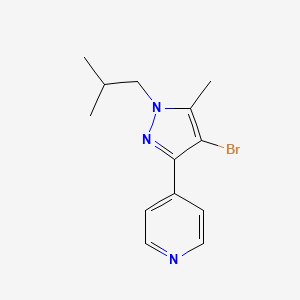

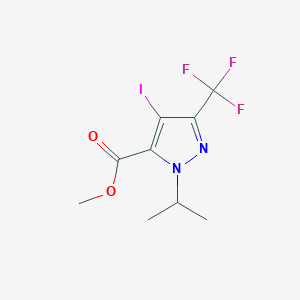

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Overview

Description

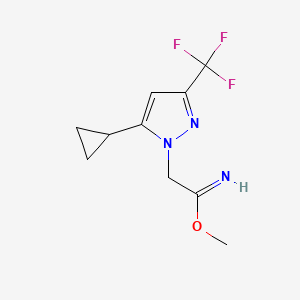

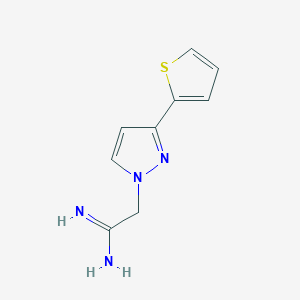

The compound “1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde” appears to contain a cyclobutyl group, a pyridine ring, and an aldehyde group . Cyclobutyl groups are cyclic hydrocarbons with a ring of four carbon atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The aldehyde group is a formyl group, with the structure R-CHO, consisting of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutyl group would form a small, relatively stable ring, while the pyridine ring would have resonance structures due to the conjugated system of pi electrons. The aldehyde group would be polar due to the presence of the carbonyl group .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the reactivity of its functional groups. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The pyridine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could influence its solubility in different solvents .Scientific Research Applications

Thermal Storage Materials

- Specific Scientific Field : Material Science, specifically Thermal Storage Materials .

- Summary of the Application : Ionic clathrate hydrates (ICHs), which include P444(1c4)-Br, have been applied to thermal storage materials. These can be utilized as unusual thermal energy sources .

- Methods of Application or Experimental Procedures : In the study, a novel ICH was developed that included P444(1c4)-Br as an unprecedented guest species . The equilibrium temperature and the dissociation enthalpy of P444(1c4)-Br ICH were measured .

- Results or Outcomes : The highest equilibrium temperature and the dissociation enthalpy of P444(1c4)-Br ICH were found to be 279.5 ± 0.1 K and 202 ± 2 J g −1, respectively .

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

Smart Windows, Displays, and Sensors

- Specific Scientific Field : Material Science, specifically Smart Windows, Displays, and Sensors .

- Summary of the Application : Viologen-based compounds, which include a cyclobutylmethyl group, can undergo reversible chemical/physical changes under external stimuli such as light and electricity. This makes these compounds have potential applications in smart windows, displays, and sensors .

- Methods of Application or Experimental Procedures : Three viologen-POM inorganic–organic hybrid compounds have been successfully synthesized by a hydrothermal method . These compounds exhibit good discoloration behaviors under various external stimuli, especially under the stimulation of X-ray, UV, electricity, and organic amines .

- Results or Outcomes : The compounds were doped into the polymer matrix to construct hybrid films, which not only have the same response to external stimulation but also increase the repeatability of the photochromic process . Moreover, powder samples in ethanol solution were ultrasonic treated and deposited on filter paper, which can be successfully used in erasable inkless printing .

Future Directions

properties

IUPAC Name |

1-(cyclobutylmethyl)-2-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-8-10-5-2-6-12(11(10)14)7-9-3-1-4-9/h2,5-6,8-9H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRZMACUVBUGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.